![molecular formula C13H16F2N2O2 B7582894 (6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFMO and is a morpholine derivative that has been extensively studied for its anti-tumor properties.
科学的研究の応用
DFMO has been extensively studied for its anti-tumor properties. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with the development of various types of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and melanoma.
作用機序
DFMO inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the liver, brain, and prostate. DFMO has also been shown to reduce the levels of nitric oxide, which is involved in various physiological processes, including the regulation of blood pressure and the immune response.
実験室実験の利点と制限
DFMO has several advantages for lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. DFMO is also stable under normal laboratory conditions, making it easy to handle and store. However, DFMO has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DFMO is also expensive, which can limit its use in some research projects.
将来の方向性
DFMO has several potential future directions in various fields. In the field of oncology, DFMO has the potential to be used as a chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, DFMO has been shown to have potential applications in the treatment of parasitic infections such as African sleeping sickness. Further research is needed to explore the potential applications of DFMO in these fields.
Conclusion
In conclusion, DFMO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMO has been extensively studied for its anti-tumor properties and has shown promise as a potential chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases and parasitic infections. Further research is needed to explore the potential applications of DFMO in these fields.
合成法
DFMO can be synthesized using various methods, including the reaction of 2,4-difluorobenzylamine with 6-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields DFMO as a white crystalline solid with a melting point of 104-106°C.
特性
IUPAC Name |
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-5-17(7-12(19-8)13(16)18)6-9-2-3-10(14)4-11(9)15/h2-4,8,12H,5-7H2,1H3,(H2,16,18)/t8-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNCJATOHKUEZ-SZSXPDSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
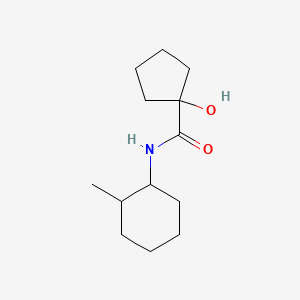
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
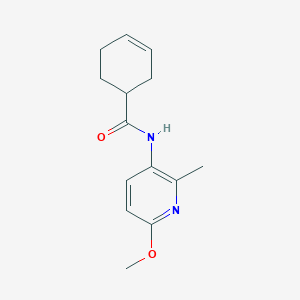
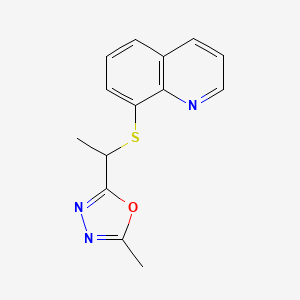
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
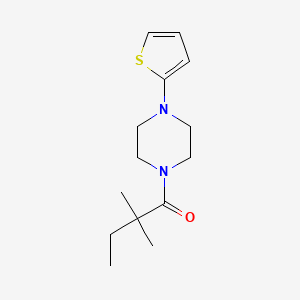
![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
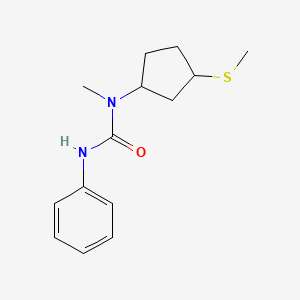
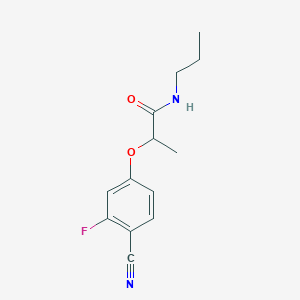
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)